molecular formula C12H10Cl2N2O3 B13684365 Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13684365
M. Wt: 301.12 g/mol
InChI Key: GFXYBHTXVNVNRQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,6-dichlorobenzyl group attached to the oxadiazole ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with ethyl 1,2,4-oxadiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as sodium azide or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,4-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-(2,6-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Uniqueness

Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the 2,6-dichlorobenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H10Cl2N2O3

Molecular Weight

301.12 g/mol

IUPAC Name

ethyl 3-[(2,6-dichlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C12H10Cl2N2O3/c1-2-18-12(17)11-15-10(16-19-11)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3

InChI Key

GFXYBHTXVNVNRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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